REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:8][c:9]1[c:10]([C:17](=[O:18])[O:19][CH3:20])[cH:11][s:12][c:13]1[N+:14](=[O:15])[O-:16].[CH2:22]([Al+:23][CH2:24][CH:25]([CH3:26])[CH3:27])[CH:28]([CH3:29])[CH3:30].[Cl:31][CH2:32][Cl:33].[H-:21]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[S:8][c:9]1[c:10]([CH2:17][OH:18])[cH:11][s:12][c:13]1[N+:14](=[O:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1csc([N+](=O)[O-])c1SCc1ccccc1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1scc(CO)c1SCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |